

Azalanstat (RS-21607): A Technical Review of a Lanosterol 14 α -Demethylase Inhibitor

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Compound of Interest

Compound Name: Azalanstat

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Abstract

Azalanstat (RS-21607) is a potent and selective inhibitor of the cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway. Developed as a potential cholesterol-lowering agent, **Azalanstat** has demonstrated significant hypocholesterolemic activity in preclinical studies. This technical guide provides a comprehensive review of the scientific literature on **Azalanstat**, detailing its mechanism of action, pharmacological effects, and key experimental findings. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and lipid metabolism.

Introduction

Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing this condition. **Azalanstat** (RS-21607) emerged as a promising candidate in this area by targeting lanosterol 14 α -demethylase, an enzyme downstream of HMG-CoA reductase, the target of statins. This document synthesizes the available preclinical data on **Azalanstat** to provide an in-depth overview of its scientific profile.

Mechanism of Action

Azalanstat is a synthetic imidazole that acts as a competitive inhibitor of lanosterol 14 α -demethylase.[1] This enzyme is responsible for the oxidative removal of the 14 α -methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol. By inhibiting this enzyme, **Azalanstat** effectively blocks the cholesterol biosynthesis pathway, leading to an accumulation of lanosterol and its 24,25-dihydro derivative.[1]

The inhibition of lanosterol 14 α -demethylase is also believed to indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. It is proposed that the accumulation of sterol intermediates, potentially acting as regulatory oxysterols, leads to a post-transcriptional downregulation of HMG-CoA reductase activity.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for **Azalanstat** in preclinical studies.

Parameter	Value	System	Reference
In Vitro Potency			
Ki (Lanosterol 14 α -demethylase)	840 pM	Purified rat liver enzyme	
IC50 (HO-1)	5.5 μ M	Not specified	[2]
IC50 (HO-2)	24.5 μ M	Not specified	[2]
In Vivo Efficacy (Hamster)			
ED50 (Serum Cholesterol Lowering)	62 mg/kg	Oral administration for 1 week	[1][3]
ED50 (Hepatic HMG-CoA Reductase Inhibition)	31 mg/kg	Oral administration	[1]

Table 1: In Vitro and In Vivo Potency of **Azalanstat**

Effect	Observation	Species	Reference
Lipoprotein Profile	Preferentially lowered low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apoB) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apoA-1).	Hamster	[1][3]
Hepatic Enzyme Activity	Stimulated hepatic microsomal cholesterol 7 α -hydroxylase activity by 50-400% at doses of 50-75 mg/kg.	Hamster	[1]
Correlation	High correlation between inhibition of hepatic microsomal HMG-CoA reductase and serum cholesterol lowering ($r = 0.97$).	Hamster	[1]

Table 2: Pharmacodynamic Effects of **Azalanstat** in Hamsters

Experimental Protocols

While the full detailed experimental protocols are proprietary to the original research publications, this section provides a summary of the methodologies based on the available literature.

In Vitro Enzyme Inhibition Assay (Lanosterol 14 α -Demethylase)

- Enzyme Source: Purified lanosterol 14 α -demethylase from rat liver microsomes.
- Substrate: Radiolabeled 24,25-dihydrolanosterol.
- Methodology: The assay likely involved incubating the purified enzyme with the substrate and varying concentrations of **Azalanstat**. The reaction products would then be separated and quantified using techniques such as radio-high-performance liquid chromatography (HPLC) to determine the inhibitory activity.^[4] The apparent inhibition constant (K_i) was determined from this data.

In Vivo Cholesterol-Lowering Studies in Hamsters

- Animal Model: Male golden Syrian hamsters.
- Treatment: **Azalanstat** was administered orally, likely as a daily dose, for a specified period (e.g., one week).
- Diet: Animals were maintained on a standard chow diet or a high saturated fat and cholesterol diet.
- Sample Collection: Blood samples were collected to measure serum cholesterol and lipoprotein profiles. Liver tissues were harvested to assess hepatic enzyme activities.
- Analysis: Serum cholesterol levels were determined using standard enzymatic assays. Lipoprotein fractions were likely separated by ultracentrifugation or other chromatographic methods. Hepatic microsomal HMG-CoA reductase and cholesterol 7 α -hydroxylase activities were measured using radioenzymatic assays.

Cell-Based Cholesterol Synthesis Assays

- Cell Lines: HepG2 (human hepatoma) cells, human fibroblasts, and hamster hepatocytes were used.^{[1][3]}
- Methodology: Cells were incubated with a radiolabeled precursor of cholesterol (e.g., [14C]acetate) in the presence of varying concentrations of **Azalanstat**. The incorporation of the radiolabel into cholesterol was then quantified to assess the inhibition of the cholesterol biosynthesis pathway.

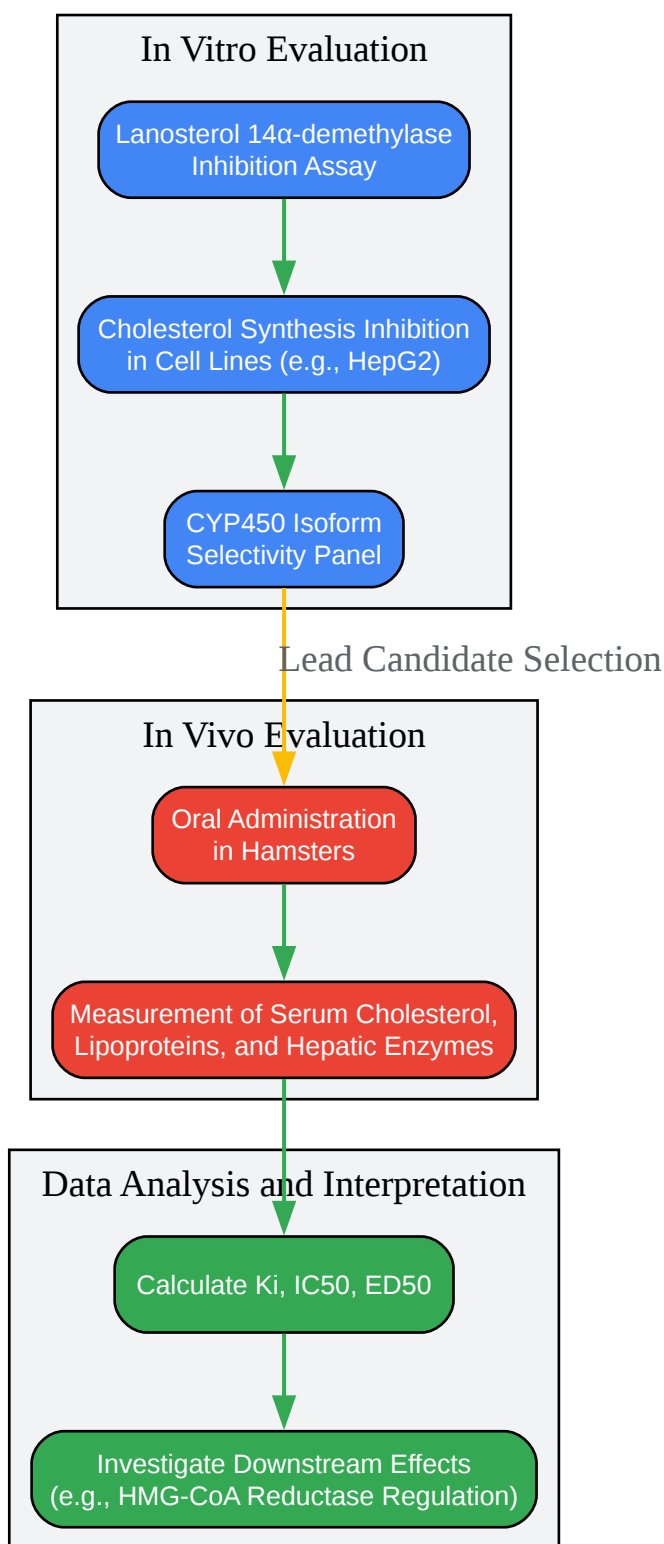
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Azalanstat** and a generalized workflow for its preclinical evaluation.



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Mechanism of Action of **Azalanstat**



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